Condurangoglykosid A

Beschreibung

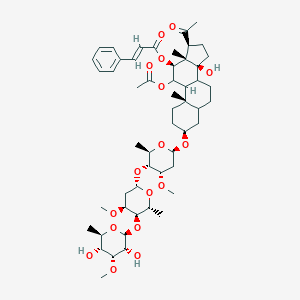

Structure

2D Structure

Eigenschaften

IUPAC Name |

[17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-90-4 | |

| Record name | (3β,11α,12β,14β)-11-(Acetyloxy)-3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-12-[(1-oxo-3-phenyl-2-propen-1-yl)oxy]pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11051-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Isolation, Structural Elucidation, and Analytical Characterization Methodologies

Extraction and Purification Strategies for Condurango Glycoside A

The initial step in studying Condurango glycoside A involves its extraction from the dried bark of Marsdenia condurango and subsequent purification to isolate it from a complex mixture of other related glycosides and plant metabolites. researchgate.netfrontiersin.org

The process typically begins with the extraction of the plant material using a solvent, such as methanol (B129727) or ethanol (B145695). researchgate.netfrontiersin.org The resulting crude extract contains a variety of compounds, including a mixture of pregnane (B1235032) glycosides. researchgate.net This extract is then subjected to a series of purification steps to isolate the target glycoside.

Chromatographic Separation Techniques (e.g., Column Chromatography)

Chromatography is the cornerstone of the purification process for Condurango glycoside A. Researchers employ various chromatographic methods to separate the compound based on its physicochemical properties.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. nih.govresearchgate.netphcog.com The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. google.com A solvent or a mixture of solvents is then passed through the column, and the different components of the extract travel at different rates, allowing for their separation into fractions. google.com

High-Performance Liquid Chromatography (HPLC): For finer purification, HPLC is the method of choice. researchgate.netgoogle.com Both normal-phase and reversed-phase HPLC are utilized. In normal-phase HPLC, a polar stationary phase like silica gel is used with a non-polar mobile phase, such as a mixture of n-hexane, chloroform, and methanol. google.com Reversed-phase HPLC, which is more common, uses a non-polar stationary phase (e.g., silica gel bonded with C8 or C18 alkyl chains) and a polar mobile phase, like an aqueous solution of acetonitrile (B52724) or methanol. google.com The use of HPLC allows for the isolation of highly pure Condurango glycoside A from other structurally similar glycosides. researchgate.net

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation

Once a pure sample of Condurango glycoside A is obtained, its structure is determined using a suite of powerful analytical techniques. researchgate.netontosight.ai These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of complex natural products like Condurango glycoside A. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For Condurango glycoside A, ¹H NMR spectra help identify the protons on the steroidal aglycone and the sugar units. researchgate.netresearchgate.netphcog.com

¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms in the molecule. It is essential for identifying the carbons of the pregnane skeleton, ester groups, and the sugar moieties. researchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. They reveal correlations between different nuclei, establishing the connectivity of atoms. researchgate.netanalis.com.my

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to, allowing for the unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments, identifying the positions of ester groups (like acetate (B1210297) and cinnamate), and determining the linkage point between the aglycone and the sugar chain. researchgate.net

TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a complete spin system, which is particularly useful for identifying the individual sugar units in the glycoside chain. researchgate.net

Through the combined interpretation of these NMR experiments, the complete structure, including the sequence of sugars and their linkage to the aglycone, can be determined. nih.govnih.gov

Mass Spectrometry (MS, HRMS, ESIMS, Tandem Mass Spectrometry)

Mass spectrometry is used to determine the molecular weight of Condurango glycoside A and to gain insight into its structure through fragmentation analysis. researchgate.netontosight.ai

High-Resolution Mass Spectrometry (HRMS): Provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule. researchgate.net For instance, the aglycone, condurangogenin A, has the molecular formula C₃₂H₄₂O₇ and a monoisotopic mass of 538.29. researchgate.netphcog.com

Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique well-suited for analyzing large and thermally fragile molecules like glycosides. It allows the molecular ion to be observed with minimal fragmentation, confirming the molecular weight. researchgate.net

Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion is selected and fragmented. The resulting fragmentation pattern provides valuable information about the structure, such as the sequence of sugar units, as they are cleaved sequentially from the aglycone.

Table 1: Mass Spectrometry Data for Condurangogenin A

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₂H₄₂O₇ | researchgate.netphcog.com |

| Molecular Weight (Monoisotopic Mass) | 538.29 | researchgate.netphcog.com |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Condurango glycoside A. researchgate.netphcog.com The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. innovareacademics.in This provides a "fingerprint" of the functional groups. For Condurango glycoside A and its aglycone, FTIR analysis confirms the presence of key structural features. nih.govphcog.com

Table 2: Characteristic FTIR Peaks for Condurangogenin A

| Vibrational Frequency (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| ~3418 | O-H Stretching (Hydroxyl groups) | innovareacademics.in |

| ~2922 | C-H Stretching (Alkyl groups) | innovareacademics.in |

| ~1731 | C=O Stretching (Ester carbonyl group) | phcog.cominnovareacademics.in |

| ~1621 | C=C Stretching (Alkenyl group) | innovareacademics.in |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. nih.gov This technique is useful for detecting the presence of chromophores—parts of a molecule that absorb light. In Condurango glycoside A, chromophores such as the cinnamic acid ester moiety and any conjugated double bonds in the steroid nucleus would produce characteristic absorption peaks in the UV spectrum. nih.gov While not providing as much structural detail as NMR or MS, it is a valuable analytical tool for characterizing the compound and confirming the presence of these specific structural motifs. innovareacademics.in

Quantitative Analysis of Condurango Glycoside A in Research Matrices

The accurate determination of Condurango glycoside A concentrations in complex mixtures, such as plant extracts or biological samples, is crucial for research and development. frontiersin.orgjasco-global.com High-Performance Liquid Chromatography (HPLC) has emerged as a primary tool for this purpose, offering the necessary sensitivity and selectivity. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Glycoside Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of condurango glycosides from various matrices. mdpi.comrain-tree.com The method's adaptability allows for both normal-phase and reversed-phase separations, depending on the specific analytical requirements. google.com

In a typical HPLC analysis of condurango glycosides, a multi-step process is often employed, starting with extraction from the plant material using solvents like ethanol or methanol. smolecule.com This is followed by column chromatography for initial purification and separation of individual glycosides. smolecule.com For quantitative analysis, reversed-phase HPLC is frequently utilized.

Table 1: Exemplary HPLC Conditions for Condurango Glycoside Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., Zorbax RX-C18, 9.4mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/water (40:60, v/v) |

| Flow Rate | 2.5 mL/min |

| Detection | UV at 220 nm |

| Temperature | Room temperature |

This table presents a representative set of conditions and may vary based on the specific instrumentation and sample matrix. shimadzu.com.cn

The quantification process typically involves the creation of a calibration curve using a primary reference standard of Condurango glycoside A with a known purity, often ≥90.0% as determined by HPLC. jasco-global.com This allows for the accurate determination of the glycoside's concentration in an unknown sample by comparing its peak area to the calibration curve. jasco-global.com

Application of Chiral Chromatography for Stereoselective Analysis of Related Glycosides

Many glycosides, including those related to the condurango family, possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). nih.govgcms.cz These stereoisomers can exhibit different biological activities, making their separation and individual quantification essential. researchgate.net Chiral chromatography is the specialized technique employed for this purpose. wikipedia.orgchromedia.org

Chiral stationary phases (CSPs) are the key to these separations. wikipedia.org These phases are designed to interact differently with each stereoisomer, leading to different retention times and, consequently, their separation. wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are commonly used, often in normal-phase mode. nih.govlcms.cz

For instance, the stereoselective separation of flavanone (B1672756) glycoside diastereomers has been successfully achieved using a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase with a mobile phase of n-hexane and ethanol. nih.gov While normal-phase chromatography is effective, its solvents can be less compatible with mass spectrometry (MS) detection. lcms.cz Therefore, reversed-phase chiral chromatography methods are increasingly being developed, as they are more amenable to LC-MS analysis, which offers enhanced sensitivity and structural information. lcms.cz

The development of a chiral separation method is often a process of screening various columns and mobile phases to find the optimal conditions for resolving a specific pair of enantiomers or diastereomers. wikipedia.org

Table 2: Common Chiral Stationary Phases for Stereoselective Analysis

| Chiral Stationary Phase (CSP) Type | Principle of Separation |

| Polysaccharide-based (e.g., cellulose, amylose derivatives) | Involves interactions such as hydrogen bonding, π-π interactions, and steric hindrance to differentiate between stereoisomers. wikipedia.org |

| Cyclodextrin-based | Forms transient diastereomeric inclusion complexes with the analytes, where the fit within the cyclodextrin (B1172386) cavity differs for each stereoisomer. wikipedia.org |

| Protein-based | Utilizes the complex three-dimensional structure of proteins to achieve chiral recognition. wikipedia.org |

| Pirkle-type (brush-type) | Based on π-acid and π-base interactions, hydrogen bonding, and dipole-dipole interactions. wikipedia.org |

The selection of the appropriate CSP and mobile phase is critical for achieving the desired stereoselective separation of glycosides. researchgate.netchiraltech.com

Biological Activities in Preclinical Research

In vitro Cellular Studies of Condurango Glycoside A

In vitro research has been crucial in elucidating the cellular and molecular mechanisms through which Condurango glycoside A (CGA) exerts its effects on cancer cells. These studies, performed on various cancer cell lines, have provided foundational knowledge about its bioactivity.

Condurango glycoside A has demonstrated significant effects on the viability and proliferation of various cancer cell lines. acspublisher.comnih.gov Studies show that CGA and condurango glycoside-rich components (CGS) can inhibit cell proliferation. nih.govresearchgate.net For instance, in non-small cell lung cancer (NSCLC) cells, CGS treatment reduces cell viability. nih.gov An IC50 dose (the concentration at which 50% of cells are inhibited) of 0.22 µg/µl of CGS was determined for H460 lung cancer cells after 24 hours of treatment. nih.gov Similarly, the aglycone of condurango glycosides, condurangogenin A (ConA), showed an IC50 of 32 μg/ml on H460 cells after 24 hours. phcog.comresearchgate.net

In human cervical cancer (HeLa) cells, CGA treatment also leads to a reduction in cell proliferation. researchgate.netnih.gov The anti-proliferative activity of CGS in lung cancer cells has been linked to the modulation of Epidermal Growth Factor Receptor (EGFR) expression. nih.gov

Table 1: Effects of Condurango Glycoside A and Related Compounds on Cancer Cell Viability

| Compound/Extract | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Condurango glycoside A (CGA) | HeLa (Cervical Cancer) | Reduced cell proliferation | Part of a broader study on apoptosis induction. researchgate.netnih.gov |

| Condurango glycoside-rich components (CGS) | H460 (NSCLC) | Reduced cell viability | IC50 of 0.22 µg/µl at 24h; Modulates EGFR expression. nih.gov |

| Condurangogenin A (ConA) | H460 (NSCLC) | Reduced cell viability | IC50 of 32 µg/ml at 24h. phcog.comresearchgate.net |

A primary mechanism of action for Condurango glycoside A is the induction of apoptosis, or programmed cell death, in cancer cells. acspublisher.comresearchgate.netnih.gov This process is initiated through the generation of reactive oxygen species (ROS). researchgate.netnih.govsemanticscholar.org The increase in ROS leads to DNA damage and triggers a cascade of molecular events culminating in cell death. nih.govresearchgate.net

In HeLa cells, CGA treatment was found to up-regulate the expression of the p53 tumor suppressor protein. researchgate.netnih.gov This p53 up-regulation boosts the expression of the pro-apoptotic protein Bax, which in turn facilitates the release of cytochrome c from the mitochondria. researchgate.netchemfaces.com The release of cytochrome c is a critical step that leads to the activation of caspase-3, an executioner caspase that orchestrates the final stages of apoptosis. nih.govresearchgate.netnih.gov This ROS-mediated p53 signaling pathway appears to be a central mechanism for CGA-induced apoptosis. researchgate.netnih.gov

Studies on condurango glycoside-rich components (CGS) in NSCLC cells have corroborated these findings, showing that CGS induces apoptosis via DNA damage, mitochondrial membrane potential (MMP) depolarization, and significant caspase-3 activation. nih.gov Evidence for apoptosis includes DNA ladder formation and an increase in Annexin V-positive cells, both of which are hallmark features of apoptotic cells. nih.gov

Table 2: Mechanistic Steps in Condurango Glycoside A-Induced Apoptosis

| Mechanistic Step | Observation | Cell Line(s) | Reference(s) |

|---|---|---|---|

| Initiation | Generation of Reactive Oxygen Species (ROS). | HeLa, NSCLC | nih.govresearchgate.netnih.gov |

| Signaling Cascade | Up-regulation of p53 expression. | HeLa | researchgate.netnih.gov |

| Increased Bax expression. | HeLa | researchgate.netchemfaces.com | |

| Release of cytochrome c from mitochondria. | HeLa, NSCLC | researchgate.netphcog.comchemfaces.com | |

| Execution | Activation of caspase-3. | HeLa, NSCLC | nih.govresearchgate.netnih.gov |

| Confirmation | DNA damage, DNA ladder formation, increased Annexin V-positive cells. | HeLa, NSCLC | nih.govresearchgate.net |

Condurango glycoside A and its related compounds can modulate the cell cycle, a key process that governs cell proliferation. acspublisher.comnih.govresearchgate.net Multiple studies have shown that treatment with CGA or CGS leads to cell cycle arrest, primarily at the G0/G1 phase. researchgate.netphcog.comnih.govsemanticscholar.org This arrest prevents cancer cells from entering the S phase (the DNA synthesis phase), thereby halting their proliferation. phcog.comsemanticscholar.org

In HeLa cells, CGA treatment resulted in a G0/G1 stage arrest, which was presented as evidence for the reduction in cell proliferation. researchgate.netnih.gov Similarly, studies with condurangogenin A (ConA) on H460 lung cancer cells showed that at early treatment hours (2-12 hours), a maximum number of cells were arrested in the G0/G1 phase. phcog.comresearchgate.net This arrest was correlated with an up-regulation of the p21 protein, a critical cell cycle inhibitor, and a reduced level of cyclin D1-CDK complexes, which are necessary for G1/S transition. phcog.comresearchgate.net

At later time points (18-24 hours), an increase in the sub-G0/G1 cell population was observed, which is indicative of apoptotic cells with fragmented DNA. nih.govphcog.com This suggests a link between the initial cell cycle arrest and the subsequent induction of apoptosis.

Beyond cytotoxicity, Condurango glycoside A has been identified as a potent inducer of differentiation in myeloid leukemia cells. chemfaces.com Differentiation therapy is a strategy that encourages cancer cells to mature into non-proliferating, specialized cells. nih.gov

In a study investigating differentiation inducers from plants, a methanol (B129727) extract of Marsdenia condurango bark was tested on the mouse myeloid leukemia (M1) cell line. chemfaces.com Six pregnane (B1235032) glycosides, including Condurango glycoside A, were isolated as active differentiation inducers. chemfaces.com It was observed that Condurango glycoside A and Condurango glycoside C were the most potent inducers among the tested compounds. chemfaces.com Treatment with these glycosides caused the M1 cells to differentiate into phagocytic cells within 24 hours. chemfaces.com The study also noted that the glycosides were more effective at inducing differentiation than their corresponding aglycones, highlighting the importance of the sugar moieties for this specific biological activity. chemfaces.com

Modulation of Cell Cycle Progression by Condurango Glycoside A

In vivo Animal Model Studies Involving Condurango Glycoside A Components

While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for evaluating the therapeutic potential of a compound in a whole-organism context.

Research involving components from Marsdenia condurango has extended to in vivo animal models, providing evidence of their antitumor activity. acspublisher.comfrontiersin.org Studies using condurango glycoside-rich components (CGS) have demonstrated an ability to suppress tumor growth. frontiersin.orgdntb.gov.ua

In one study, the effects of CGS were evaluated in rats with benzo[a]pyrene-induced lung cancer. The results from this in vivo model supported the in vitro findings, showing tissue damage repair activity and ROS accumulation after treatment, which points to the apoptosis-inducing potential of CGS. nih.gov Another study noted that an ethanolic extract of Marsdenia condurango could alleviate lung cancer in rats through a caspase-3-dependent apoptotic pathway. frontiersin.org While these studies often use extracts or rich components rather than purified Condurango glycoside A, they provide a strong indication of the in vivo anticancer potential of the plant's active glycosides. frontiersin.orgjournal-jop.org

Amelioration of Carcinogen-Induced Tissue Changes

Preclinical research using animal models has demonstrated the potential of Condurango glycoside-rich components to ameliorate tissue damage induced by carcinogens. In studies involving rats with lung cancer induced by benzo[a]pyrene (B130552) (BaP), administration of ethanolic extracts of Marsdenia condurango led to significant improvements in lung tissue architecture. nih.govnih.gov Histological analysis of the lung tissue from these rats revealed a gradual and striking recovery towards a near-normal state, particularly after one to two months of treatment. koreascience.krresearchgate.net The treatment resulted in a noticeable reduction in the number and diameter of lung tumor nodules. researchgate.net

The ameliorating effects are linked to the modulation of biochemical and molecular pathways. In BaP-induced cancerous rats, there was a significant increase in lipid peroxidation (LPO) and a corresponding decrease in the activity of antioxidant enzymes. researchgate.net Treatment with Condurango extracts was found to reverse these changes, suggesting a capacity to mitigate oxidative stress. researchgate.net Furthermore, the mechanism of tissue recovery appears to involve the induction of apoptosis in cancer cells. This is evidenced by the upregulation of pro-apoptotic genes (such as Bax, caspase-3, and p53) and the downregulation of anti-apoptotic genes (like Bcl-2). nih.govnih.gov Studies have confirmed the activation of caspase-3 and the cleavage of PARP, indicating that the ethanolic extract of Condurango induces apoptosis through a caspase-3-dependent pathway. nih.govnih.gov This is further supported by the downregulation of the epidermal growth factor receptor (EGFR), a hallmark of lung cancer. koreascience.krnih.gov

Table 1: Effects of Condurango Extract on Benzo[a]pyrene (BaP)-Induced Lung Cancer in Rats A summary of key findings from preclinical studies on the ameliorative effects of Condurango extracts on carcinogen-induced lung tissue changes in rat models.

| Parameter | Observation in BaP-Induced Cancer Group (Untreated) | Observation in Condurango-Treated Group | Associated Molecular Mechanism | Reference |

|---|---|---|---|---|

| Lung Histology | Presence of tumor nodules, damaged tissue architecture. | Striking recovery of tissue to near-normal status; reduced number and diameter of tumor nodules. | Tissue repair and induction of cancer cell apoptosis. | koreascience.kr, researchgate.net |

| Biochemical Markers | Increased Lipid Peroxidation (LPO), decreased antioxidant enzyme activity. | Modulation of LPO and antioxidant levels, indicating reduced oxidative stress. | Generation of Reactive Oxygen Species (ROS) leading to oxidative stress-mediated cancer cell death. | nih.gov, researchgate.net |

| Apoptotic Markers | Low levels of pro-apoptotic proteins. | Upregulation of Bax, caspase-3, p53; Downregulation of Bcl-2. | Activation of the caspase-3-mediated apoptotic pathway. | nih.gov, nih.gov |

| Growth Factor Receptors | Elevated Epidermal Growth Factor Receptor (EGFR) expression. | Downregulation of EGFR expression. | Inhibition of a key signaling pathway for cancer cell proliferation. | koreascience.kr, nih.gov |

Considerations for Animal Model Selection in Glycoside Research

The selection of an appropriate animal model is a critical decision in the preclinical evaluation of glycosides, as significant interspecies differences can impact the translatability of research findings. osf.io The metabolic pathways, physiological responses, and genetic makeup of an animal can greatly influence a compound's efficacy and metabolic profile. nih.govwellbeingintlstudiesrepository.org

A primary consideration is the difference in metabolic enzymes across species. For instance, glucuronidation, a key pathway in the metabolism of many glycosides, shows significant variability among humans, monkeys, dogs, rats, and mice. nih.govmdpi.comresearchgate.net Such differences can lead to variations in the clearance rate and bioavailability of a glycoside, making one animal model more suitable than another for predicting human pharmacokinetics. nih.govnih.gov For example, while rats are commonly used, they can be poor models for studying certain glycosides, such as cardiac glycosides, because their hearts exhibit an atypical response due to resistance to glycoside binding at the Na+/K+-ATPase enzyme. wellbeingintlstudiesrepository.org

Genetic and physiological variations between species and even between different strains of the same species can lead to different responses to a given compound. osf.io The use of inbred strains with homogeneous genetic backgrounds can increase the reproducibility of results, but the findings may not be broadly applicable. osf.io Therefore, the choice of species and strain should be carefully justified based on how accurately the model reflects the human condition or disease being studied. osf.io When the goal is to assess anti-cancer properties, xenograft models—where human cancer cells are implanted into an immunodeficient rodent—are common. However, these models can be inadequate if the rodent cells are significantly more resistant to the glycoside's cytotoxic effects than human cells, which could lead to a misinterpretation of therapeutic potential.

Table 2: Key Factors in Animal Model Selection for Glycoside Research A summary of important considerations for researchers when choosing an animal model for preclinical studies of glycosides.

| Consideration | Rationale and Importance | Example/Implication | Reference |

|---|---|---|---|

| Species-Specific Metabolism | Metabolic pathways for glycosides, such as glucuronidation, can vary significantly between species, affecting the compound's clearance and active metabolites. | The intrinsic clearance of a glycoside can differ manifold between rats, dogs, and humans, influencing which species best predicts human pharmacokinetics. | nih.gov, mdpi.com |

| Genetic and Physiologic Differences | Variations in receptor pharmacology and cellular metabolism can lead to heterogeneous responses to glycosides. | Rats are often poor models for cardiac glycosides due to inherent resistance of their cardiac ATPase enzyme to glycoside binding. | wellbeingintlstudiesrepository.org |

| Disease Model Relevance | The animal model should accurately replicate the human disease state being investigated to ensure the findings are translatable. | A drug that fails in a rat model might succeed in another species (e.g., chickens for statins) that better mimics the human pathology. | osf.io |

| Strain-Specific Responses | Even within the same species, different inbred strains can show varied responses to a compound or disease induction. | Some mouse strains may be resistant to a virus while others develop fatal symptoms, highlighting the need for careful strain selection. | osf.io |

| Xenograft Model Limitations | The differential sensitivity of host animal cells versus the implanted human cancer cells to a glycoside can confound results. | If rodent cells are much more resistant to a glycoside than human cells, the apparent anti-tumor effect in a xenograft model may be misleading. |

Molecular Mechanisms of Action of Condurango Glycoside a

Reactive Oxygen Species (ROS) Generation and Associated Cellular Events

A primary mechanism of Condurango glycoside A is the initiation of reactive oxygen species (ROS) generation within cells. researchgate.netnih.govchemsrc.commedchemexpress.com This increase in ROS, a form of oxidative stress, triggers a cascade of downstream cellular events. smolecule.com Studies have demonstrated that the cytotoxic effects of Condurango glycoside A are significantly diminished in the presence of ROS scavengers like N-acetyl cysteine (NAC), confirming the critical role of ROS in its mechanism of action. nih.gov

The accumulation of ROS has been observed to occur in the early hours of treatment, leading to subsequent events such as the depolarization of the mitochondrial membrane potential (MMP). nih.govnih.gov This disruption of mitochondrial function is a key step in initiating apoptosis, or programmed cell death. The generation of ROS and the subsequent mitochondrial-dependent apoptotic pathway are considered central to the compound's effects. nih.gov Evidence suggests that Condurango glycoside A-induced ROS generation promotes the upregulation of the tumor suppressor protein p53. researchgate.netnih.govchemsrc.com This activation of p53 signaling further contributes to the apoptotic process. researchgate.netnih.gov

DNA Damage Pathways Induced by Condurango Glycoside A

Condurango glycoside A is known to induce significant DNA damage, a critical factor in its cellular activity. researchgate.netnih.govdntb.gov.ua This damage is a direct consequence of the elevated ROS levels and contributes to the induction of both apoptosis and cellular senescence. researchgate.netnih.govchemsrc.com Research indicates that DNA damage is observable within 9-12 hours of treatment with the compound. researchgate.netnih.gov

A hallmark of apoptosis is the fragmentation of genomic DNA into multiples of 180-185 base pairs, a phenomenon visualized as a "DNA ladder" through agarose (B213101) gel electrophoresis. wikipedia.org Condurango glycoside A treatment has been shown to induce this characteristic DNA laddering in cancer cells. nih.gov This fragmentation is a result of the activation of endogenous endonucleases, such as caspase-activated DNase (CAD), which cleave the DNA at internucleosomal linker regions. wikipedia.org The appearance of a DNA ladder is a definitive indicator that the cells are undergoing apoptosis in the later stages. nih.govwikipedia.org Studies have shown that DNA laddering becomes prominent at later time points of treatment, such as 18 and 24 hours. nih.gov

In addition to widespread fragmentation, Condurango glycoside A induces the formation of DNA nicks, or single-strand breaks. nih.govnih.gov The presence of these nicks can be detected using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. This method relies on the TdT enzyme to label the 3'-hydroxyl ends of DNA breaks.

Studies have shown a gradual increase in the number of TUNEL-positive cells following treatment with Condurango glycoside A, indicating an accumulation of DNA strand breaks over time. nih.gov The number of TUNEL-positive cells has been observed to be maximal at later treatment phases, suggesting that this form of DNA damage is a key trigger for the late-phase apoptosis induced by the compound. nih.gov

Induction of DNA Fragmentation (DNA-ladder formation)

Cell Cycle Regulatory Pathways

Condurango glycoside A significantly impacts cell cycle progression, a fundamental process in cell proliferation. nih.govnih.gov Its ability to disrupt the normal cell cycle is a key aspect of its mechanism of action. researchgate.netnih.gov

A consistent finding in research is that Condurango glycoside A induces cell cycle arrest at the G0/G1 phase. nih.govnih.govnih.gov This arrest prevents cells from entering the S phase (DNA synthesis), effectively halting their proliferation. nih.gov Flow cytometry analysis has revealed that at early treatment hours (e.g., 2 to 12 hours), there is a significant accumulation of cells in the G0/G1 phase. nih.govphcog.com This G0/G1 arrest is considered a primary response to the compound, which can then lead to other outcomes such as apoptosis. nih.gov At later time points (18 to 24 hours), a decrease in the G0/G1 population and an increase in the sub-G0/G1 population is observed, which is indicative of apoptotic cells with fragmented DNA. nih.govphcog.com

The cell cycle is driven by the activity of cyclin-dependent kinases (CDKs), which are in turn regulated by cyclins. mdpi.com Condurango glycoside A has been shown to modulate the expression and activity of these key regulatory proteins. nih.gov Specifically, at early treatment phases corresponding to the G0/G1 arrest, a downregulation of cyclin D1 and its associated kinase, CDK2, is observed. nih.gov

This reduction in cyclin D1-CDK2 activity is a crucial event in the G0/G1 checkpoint response induced by the compound. nih.gov Interestingly, this is often accompanied by an upregulation of the p53 and p21 proteins in the early stages of treatment. nih.gov The tumor suppressor p53 can activate the transcription of p21, a CDK inhibitor, which then inhibits the activity of cyclin D1-CDK complexes, leading to cell cycle arrest. researchgate.net However, at later stages of treatment, the expression of p21 is downregulated, which, in conjunction with sustained high levels of p53, is thought to contribute to the switch from cell cycle arrest to apoptosis. nih.gov

Role of p21 and p53 in Cell Cycle Control

Condurango glycoside A (CGA) has been shown to influence cell cycle progression, primarily through the modulation of the tumor suppressor proteins p21 and p53. Research indicates that CGA can induce cell cycle arrest, particularly at the G0/G1 phase, a critical checkpoint for cell growth and proliferation. nih.govresearchgate.netphcog.com This arrest is closely linked to the upregulation of p53 and its downstream target, p21. phcog.comresearchgate.net

In studies involving cancer cell lines, treatment with CGA led to an increased expression of both p53 and p21. nih.govresearchgate.netphcog.com The p53 protein, often termed the "guardian of the genome," plays a pivotal role in preventing the proliferation of cells with damaged DNA. Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate programmed cell death (apoptosis). The p21 protein, a cyclin-dependent kinase (CDK) inhibitor, is a key mediator of p53-induced cell cycle arrest. phcog.comresearchgate.netnih.gov

Specifically, in non-small-cell lung cancer (NSCLC) cells, treatment with a related compound, condurangogenin A (ConA), resulted in an arrest of cells in the G0/G1 phase during the early hours of treatment (2-12 hours). phcog.comresearchgate.netnih.gov This effect was correlated with a decrease in the levels of cyclin D1-CDK complexes and a simultaneous upregulation of p21. phcog.comnih.gov In the later phases of treatment, a downregulation of p21 was observed alongside a sustained high expression of p53. phcog.com Similarly, in HeLa cervical cancer cells, CGA treatment led to an upregulation of p53, suggesting a p53-mediated pathway is involved in its effects. nih.govresearchgate.net Furthermore, studies with Condurango 30C, a homeopathic preparation, also demonstrated an elevation in p21 and p53 expression in HeLa cells, leading to G1-phase cell cycle arrest. semanticscholar.org

These findings collectively suggest that Condurango glycoside A, and its related compounds, can activate the p53-p21 pathway, leading to a halt in the G0/G1 phase of the cell cycle. This mechanism is a crucial aspect of its potential anti-proliferative effects.

Apoptotic Signaling Cascades Activated by Condurango Glycoside A

Condurango glycoside A has been demonstrated to induce apoptosis, or programmed cell death, through the activation of specific signaling cascades. nih.govresearchgate.netchemfaces.com This process is a key mechanism by which it exerts its anti-cancer effects. The apoptotic pathways triggered by CGA primarily involve the intrinsic, or mitochondrial, pathway. medchemexpress.commedchemexpress.com

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway of apoptosis is centered around the mitochondria and is a major route through which cells undergo programmed death in response to internal stimuli such as DNA damage. chemfaces.comresearchgate.net Condurango glycoside A has been shown to effectively trigger this pathway in various cancer cell models. nih.govresearchgate.netchemfaces.com

A critical early event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). nih.govresearchgate.net Research has shown that treatment with condurango glycosides leads to the depolarization of the MMP. phcog.comnih.govnih.govnih.gov This loss of membrane potential is a key indicator of mitochondrial dysfunction and a commitment point for the cell to undergo apoptosis.

In studies on non-small-cell lung cancer cells, condurangogenin A (ConA) induced MMP depolarization, with the maximum effect observed around the 18-hour time point. phcog.com Similarly, a glycoside-rich component of condurango (CGS) also caused MMP depolarization in H460 lung cancer cells. nih.gov This event is a crucial step that precedes the release of pro-apoptotic factors from the mitochondria.

Following the depolarization of the mitochondrial membrane, a protein called cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm. nih.govresearchgate.netnih.gov This release is a pivotal event that propagates the apoptotic signal.

Studies have confirmed that treatment with Condurango glycoside A and its derivatives leads to the release of cytochrome c. nih.govresearchgate.netnih.gov In H460 lung cancer cells treated with condurangogenin A, the expression of cytochrome c was found to be at its maximum at the 18-hour treatment mark, coinciding with MMP depolarization. phcog.comnih.gov This released cytochrome c then participates in the formation of the apoptosome, a protein complex that activates downstream caspases.

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govresearchgate.netresearchgate.net The ratio of these proteins is a critical determinant of cell fate. Condurango glycoside A has been shown to modulate the expression of these proteins to favor apoptosis.

In cancer cells treated with CGA and its related compounds, a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 have been observed. nih.govresearchgate.netphcog.comnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, facilitating the release of cytochrome c and other pro-apoptotic factors. nih.gov For instance, in H460 cells, treatment with condurangogenin A led to a significant upregulation of Bax and downregulation of Bcl-2 as early as 12 hours into the treatment. nih.gov

Cytochrome c Release from Mitochondria

Caspase Cascade Activation (e.g., Caspase-3 Activation)

The release of cytochrome c and the subsequent formation of the apoptosome lead to the activation of a cascade of enzymes known as caspases. nih.govchemfaces.comresearchgate.net These proteases are the executioners of apoptosis, responsible for dismantling the cell in an orderly fashion. A key executioner caspase is caspase-3.

Research has consistently shown that Condurango glycoside A and its derivatives lead to the activation of caspase-3. nih.govresearchgate.netnih.govchemfaces.com In H460 lung cancer cells, a significant increase in the expression and activation of caspase-3 was observed at the 24-hour mark following treatment with condurangogenin A. phcog.comnih.gov Similarly, studies with condurango glycoside-rich components (CGS) also demonstrated significant caspase-3 activation in lung cancer cells. nih.gov The activation of caspase-3 is a hallmark of apoptosis and confirms that CGA induces cell death through this well-defined pathway. nih.gov

Involvement of Death Receptors (e.g., Fas Receptor, TNF-α)

Research indicates that extracts containing Condurango glycosides can initiate apoptosis in cancer cells by engaging the extrinsic, or death receptor-mediated, pathway. This pathway is a critical component of the immune system's ability to eliminate pathological cells. scientificarchives.com The activation of death receptors like the Fas receptor (also known as Apo-1, CD95, or TNFRSF6) and the signaling of Tumor Necrosis Factor-alpha (TNF-α) are key events in this process. scientificarchives.comoatext.com

Studies on human cervical cancer cells (HeLa) have shown that Condurango extract (CE) significantly increases the expression of both the Fas receptor and TNF-α at both the messenger RNA (mRNA) and protein levels. nih.govnih.gov This upregulation suggests a direct mechanism of action on these critical apoptotic triggers. The binding of a ligand to the Fas receptor typically causes the receptors to cluster, forming a death-inducing signal complex (DISC) that initiates a cascade of protein interactions leading to programmed cell death. oatext.com

The pro-apoptotic activity of the Condurango extract was observed to be dependent on the generation of reactive oxygen species (ROS), as the presence of an ROS scavenger, N-acetyl cysteine, significantly counteracted the extract's cytotoxic effects. nih.gov This leads to the hypothesis that Condurango glycosides may regulate ROS accumulation, which in turn upregulates the activity of the Fas-TNF-α death receptor pathway, ultimately leading to the activation of the caspase cascade and apoptosis. nih.gov

Table 1: Effect of Condurango Extract on Death Receptor Signaling in HeLa Cells

| Molecular Target | Observed Effect | Level of Evidence | Reference |

| Fas Receptor (FasR) | Increased expression at both RNA and protein levels. | In vitro (HeLa cells) | nih.govnih.gov |

| TNF-α | Increased expression at both RNA and protein levels. | In vitro (HeLa cells) | nih.govnih.gov |

| NF-κB | Sharp decrease in expression at both RNA and protein levels. | In vitro (HeLa cells) | nih.govnih.gov |

Other Proposed Molecular Targets and Signaling Pathways (e.g., EGFR Expression Modulation)

Beyond death receptors and epigenetic regulation, Condurango glycosides have been shown to interact with other critical signaling pathways involved in cancer cell proliferation. One such target is the Epidermal Growth Factor Receptor (EGFR).

In a study on non-small cell lung cancer (NSCLC), the anti-proliferative activity of Condurango glycoside-rich components (CGS) was confirmed through the modulation of EGFR expression. nih.gov This finding suggests that CGS can interfere with the EGFR signaling pathway, which is a key driver of cell growth, proliferation, and survival in many cancer types. The modulation of EGFR expression provides an additional mechanism through which Condurango glycoside A exerts its anti-cancer effects. nih.gov

Biosynthesis and Metabolic Pathways

Overview of Pregnane (B1235032) Glycoside Biosynthesis Pathways

The biosynthesis of pregnane glycosides, such as Condurango glycoside A, is believed to originate from the mevalonic acid pathway, leading to the creation of triterpenoid (B12794562) and phytosterol precursors. nih.gov The general pathway involves a complex network of enzymes that produce a variety of products. nih.gov

Key steps in the biosynthesis of the pregnane skeleton include:

The formation of the steroid core structure.

Modifications to the A/B ring junction, often resulting in a cis configuration, a crucial step catalyzed by enzymes like progesterone (B1679170) 5β-reductase (5β-POR). nih.gov

A series of hydroxylation, oxidation, and reduction reactions that modify the steroid nucleus.

Glycosylation, where sugar moieties are attached to the aglycone at specific positions, most commonly at C-3. researchgate.net

The characteristic sugars found in pregnane glycosides include D-glucose, L-rhamnose, D-cymarose, D-oleandrose, D-allose, and D-digitoxose. researchgate.net These glycosides are characteristic of several plant families, including Apocynaceae, to which Marsdenia condurango belongs. researchgate.netmedchemexpress.com

Enzymatic Pathways Involved in Condurango Glycoside A Formation

While the complete enzymatic pathway for Condurango glycoside A is not fully elucidated, studies on related polyoxypregnane glycosides in plants like Gymnema sylvestre provide significant insights. nih.gov The formation is understood to involve a sophisticated enzymatic network. nih.gov Transcriptome analysis has identified numerous candidate genes encoding enzymes crucial for the pregnane biosynthesis pathway. nih.gov

Key enzyme families and specific enzymes implicated in the formation of the pregnane core and its subsequent modifications include:

Cytochrome P450 (CYP450) monooxygenases: These enzymes are vital for mediating a wide array of reactions in the synthesis of various plant secondary metabolites, including the hydroxylation steps in the pregnane skeleton. nih.gov

Progesterone 5β-reductase (5β-POR): This enzyme is critical for the transformation of progesterone into 5β-pregnane-3,20-dione, which establishes the cis configuration of the A and B rings of the steroid structure. nih.gov

Glycosyltransferases (GTs): These enzymes are responsible for attaching the sugar moieties to the pregnane aglycone. The process is highly specific, determining the type of sugar and the linkage. mdpi.com

Other key enzymes: Transcriptome studies have identified several other enzymes involved in the upstream biosynthesis of the steroid nucleus, such as cycloartenol (B190886) synthase, sterol 24-C-methyltransferase, and various reductases and isomerases. nih.gov

| Enzyme/Enzyme Family | Function | Significance in Pathway |

|---|---|---|

| Cytochrome P450 (CYP450) | Hydroxylation and other modifications of the steroid skeleton. nih.gov | Creates diversity in pregnane structures. |

| Progesterone 5β-reductase (5β-POR) | Catalyzes the formation of the 5β-pregnane skeleton, leading to the characteristic A/B cis ring fusion. nih.gov | A key step in determining the core steroid structure. |

| Glycosyltransferases (GTs) | Transfer of sugar moieties to the aglycone. mdpi.com | Determines the final glycoside structure and properties. |

| 3β-hydroxysteroid dehydrogenase | Involved in the modification of the steroid nucleus. nih.gov | Contributes to the formation of the final aglycone. |

Genetic Engineering Approaches for Modulating Glycoside Production in Plants

The identification of key genes in the pregnane glycoside biosynthetic pathway opens avenues for genetic engineering to enhance the production of these valuable compounds. nih.gov Overexpression of genes encoding rate-limiting enzymes is a primary strategy. nih.gov

Potential genetic engineering strategies include:

Metabolic engineering of precursor pathways: Enhancing the flux through the upstream mevalonic acid and phytosterol pathways could provide more substrate for pregnane biosynthesis.

Use of transcription factors: Identifying and overexpressing transcription factors that regulate the entire pregnane glycoside pathway could lead to a coordinated upregulation of all necessary genes. dntb.gov.ua

Research in this area is still in its early stages, but the availability of transcriptome data provides a solid foundation for future work aimed at increasing the production of medicinally important pregnane glycosides like Condurango glycoside A. nih.gov

Biotransformation Studies of Condurango Glycoside A and Related Steroidal Glycosides

Biotransformation studies utilize microorganisms or isolated enzymes to modify the structure of natural products, often leading to novel derivatives with altered biological activities. Such studies on steroidal glycosides have demonstrated the potential to create new compounds. sigmaaldrich.com

For instance, fungal biotransformation of steroidal glycoalkaloids has been shown to produce various metabolites. acs.org Similarly, the incubation of furostanol glycosides with fungi like Absidia coerulea has yielded new steroidal saponins. sigmaaldrich.com These processes typically involve reactions such as hydrolysis of sugar moieties or hydroxylation of the steroid nucleus. sigmaaldrich.comacs.org

While specific biotransformation studies on Condurango glycoside A are not extensively documented in the provided results, the principles derived from studies on related steroidal glycosides are applicable. It is known that when steroidal glycosides are administered, they can be metabolized into different steroidal compounds, highlighting the potential for biotransformation. nih.govresearchmap.jp For example, some pregnane glycosides have been shown to be metabolized through hydroxylation and dehydrogenation reactions. frontiersin.org

| Transformation Type | Description | Potential Outcome |

|---|---|---|

| Hydrolysis | Cleavage of glycosidic bonds, removing sugar units. acs.org | Generation of aglycones or partially deglycosylated derivatives. |

| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the steroid skeleton. frontiersin.org | Creation of more polar derivatives with potentially altered activity. |

| Dehydrogenation | Removal of hydrogen, often creating double bonds. frontiersin.org | Modification of the steroid ring structure. |

Structure Activity Relationship Sar Studies and Derivative Research

Correlation of Structural Motifs with Biological Activities of Condurango Glycosides

Key structural motifs that influence bioactivity include:

The Aglycone Core: Research has classified the aglycones of various pregnane (B1235032) glycosides from Condurango cortex into groups such as deacyl condurangogenin A and C, and marsdenin, to better understand structure-activity relationships. scribd.com

Acyl Groups: The presence and nature of acyl groups, such as a cinnamoyl group, within the aglycone are critical for certain biological functions. researchgate.net For instance, Condurango glycosides A and C, which both possess a cinnamoyl group, have been identified as the most potent inducers of cell differentiation among the tested compounds. researchgate.net

This evidence indicates that the potent biological effects of these compounds arise from the specific combination of the aglycone structure and the attached sugar moieties.

Investigation of Aglycone vs. Glycoside Activity for Differentiation Induction

A key question in the study of glycosides is the relative contribution of the aglycone and the complete glycoside to the observed biological effects. In the context of inducing cell differentiation—a process of interest for cancer therapy where tumor cells are prompted to mature into non-cancerous cell types—studies have shown a clear distinction. scribd.com

When comparing the ability of Condurango glycosides and their corresponding aglycones to induce differentiation in M1 cells (murine myeloid leukemia cells), the glycosides were found to be more effective. researchgate.net This suggests that the sugar portion of the molecule is not merely a passive component but is vital for enhancing or enabling this specific differentiation-inducing activity. researchgate.net The most powerful differentiation inducers were Condurango glycosides A and C, which caused M1 cells to become phagocytic within 24 hours of treatment. researchgate.net

Evaluation of Specific Condurango Glycoside Derivatives (e.g., Condurangogenin A, Condurango Glycoside C, Condurango Glycoside E)

Intensive research has focused on isolating and characterizing the biological activities of specific Condurango compounds.

Condurangogenin A Condurangogenin A, a major esteric glycoside, has been evaluated for its anti-cancer potential, particularly against non-small-cell lung cancer (NSCLC). phcog.comnih.gov In vitro studies on the H460 lung cancer cell line revealed that Condurangogenin A induces apoptosis (programmed cell death). phcog.comresearchgate.net The mechanism involves p21/p53 mediated cell cycle modulation and DNA damage. nih.govresearchgate.net Specifically, treatment with Condurangogenin A led to an arrest of cells in the G0/G1 phase of the cell cycle, which was associated with an upregulation of p21 and a decrease in cyclin D1-CDK levels. phcog.com At later stages of treatment, an increase in the sub-G0/G1 cell population was observed, confirming the induction of apoptosis, which was further supported by the release of cytochrome-c and the activation of caspase-3. phcog.comnih.gov

Condurango Glycoside C Condurango glycoside C is another significant compound isolated from the bark of Marsdenia cundurango. medchemexpress.com Alongside other Condurango glycosides, it has been noted for its potential anti-inflammatory, antioxidant, and anticancer properties. ontosight.ai As mentioned previously, it is one of the most potent differentiation inducers among the studied glycosides, an activity attributed to the cinnamoyl group in its aglycone. researchgate.net

Condurango Glycoside E Condurango glycoside E has demonstrated notable cytotoxic effects against various cancer cell lines. smolecule.com Its mechanism of action involves inducing apoptosis through the generation of reactive oxygen species (ROS), which triggers oxidative stress and leads to cell death. smolecule.com Furthermore, Condurango glycoside E can cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation. smolecule.com It also modulates apoptotic pathways by influencing key proteins, such as increasing the levels of tumor necrosis factor-alpha (TNF-α) and decreasing anti-apoptotic factors. smolecule.com

Table 1: Summary of Biological Activities of Specific Condurango Derivatives

| Compound | Model/Target | Observed Biological Activity/Mechanism | Citations |

|---|---|---|---|

| Condurangogenin A | H460 (Non-small-cell lung cancer) cells | Induces apoptosis via p21/p53 mediated cell cycle modulation and DNA damage. Arrests cell cycle at G0/G1 phase. | phcog.com, nih.gov, researchgate.net, researchgate.net |

| Condurango Glycoside C | M1 (Murine myeloid leukemia) cells | Potent inducer of cell differentiation. General anticancer, anti-inflammatory, and antioxidant properties. | ontosight.ai, researchgate.net |

| Condurango Glycoside E | Cancer cell lines | Induces apoptosis through generation of Reactive Oxygen Species (ROS) and causes G0/G1 cell cycle arrest. | smolecule.com |

Advanced Methodological Approaches in Condurango Glycoside a Research

Genomic and Proteomic Profiling (e.g., Microarray Analysis, Western Blotting)

Genomic and proteomic profiling techniques are crucial for understanding how Condurango glycoside A modulates cellular processes at the molecular level. While comprehensive genomic screens like microarray analyses are not extensively detailed in the available research, proteomic analysis through Western blotting has been a cornerstone in elucidating the compound's mechanism of action.

Western blot analyses have been instrumental in identifying the modulation of key proteins involved in apoptosis and cell cycle regulation following treatment with Condurango glycoside A and its related components. Studies have shown that treatment of cancer cells, such as the human cervical cancer cell line (HeLa) and non-small-cell lung cancer (NSCLC) cells, with Condurango glycosides leads to significant changes in the expression levels of several critical proteins. nih.govphcog.comkoreascience.krnih.gov

Key findings from Western blot analyses include:

Upregulation of Pro-apoptotic Proteins: Increased expression of p53 and Bax. nih.govresearchgate.net The tumor suppressor protein p53 is a key activator of apoptosis, and its upregulation suggests a role in mediating the cell death induced by Condurango glycoside A. nih.govmedchemexpress.com

Downregulation of Anti-apoptotic Proteins: Decreased expression of Bcl-2 and Akt. nih.govresearchgate.net The reduction in these survival signals further tips the cellular balance towards apoptosis.

Activation of Caspase Cascade: Evidence of caspase-3 activation and the cleavage of Poly (ADP-ribose) polymerase (PARP) are observed, which are hallmark indicators of apoptosis. nih.govkoreascience.krnih.gov

Cell Cycle Regulators: Modulation of proteins that control the cell cycle, such as p21, has also been reported, correlating with the observed cell cycle arrest. phcog.comsemanticscholar.org

These proteomic studies collectively indicate that Condurango glycoside A triggers apoptosis through a mitochondria-dependent pathway, governed by the p53 signaling cascade. nih.govresearchgate.net

Flow Cytometry Applications in Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov This methodology has been extensively applied in Condurango glycoside A research to quantify its effects on the cell cycle and apoptosis. koreascience.krnih.govresearchgate.net

Cell Cycle Analysis: Treatment of cancer cells with Condurango glycoside A and its derivatives has been shown to induce cell cycle arrest. nih.govphcog.com Using propidium (B1200493) iodide (PI) staining, which intercalates with DNA, flow cytometry can quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Research has demonstrated that Condurango glycoside A treatment leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle in HeLa cells. nih.govresearchgate.net In other studies on non-small-cell lung cancer cells, an increase in the sub-G0/G1 population was observed, which is indicative of apoptotic cells with fragmented DNA. phcog.comkoreascience.krnih.gov

Apoptosis Analysis: The induction of apoptosis is a key anticancer mechanism of Condurango glycoside A. Flow cytometry, using Annexin V and propidium iodide (PI) co-staining, is a standard method to detect and quantify apoptotic cells. nih.govnih.gov Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells. Studies have consistently shown a time-dependent increase in the percentage of Annexin V-positive cells following treatment with Condurango glycoside A, confirming its apoptosis-inducing ability. nih.govnih.gov

Molecular Imaging Techniques for in vivo Tracking and Efficacy Assessment

Molecular imaging encompasses a suite of non-invasive technologies that visualize and quantify cellular and molecular processes in living organisms. nih.gov These techniques, which include methods like bioluminescence and radionuclide imaging, are vital for tracking the biodistribution of therapeutic compounds and assessing their efficacy in real-time within a whole-body context. nih.gov

While the principles of molecular imaging are well-established for in vivo studies, specific applications for tracking Condurango glycoside A are not extensively documented in the available literature. However, research on Condurango glycoside-rich components has involved in vivo studies using rat models of lung cancer. nih.gov These studies assessed the therapeutic effects by analyzing tissue damage and repair, which supports the anti-cancer potential observed in vitro. nih.gov The future application of molecular imaging could involve labeling Condurango glycoside A with a reporter probe (e.g., a fluorescent dye or a radionuclide) to non-invasively track its accumulation in tumor tissues and monitor the therapeutic response over time, providing valuable pharmacokinetic and pharmacodynamic data.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions (e.g., Time-Dependent Density Functional Theory)

Computational chemistry and molecular modeling are powerful tools used to study molecular structures, properties, and interactions through computer simulations. kallipos.gruochb.czcsic.es These methods, which range from quantum mechanics to classical mechanics, allow researchers to predict how a ligand, such as Condurango glycoside A, might bind to a biological target, like a protein, and to understand the electronic properties that govern its reactivity. kallipos.grsiftdesk.org

Techniques like molecular docking can predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This can help identify potential protein targets and elucidate the structural basis for the observed biological activity. More advanced methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to study the excited-state properties of molecules, although its application is more common in understanding photochemical processes. rsc.orgarxiv.orgaps.orgarxiv.org

Currently, there is a lack of specific studies in the retrieved scientific literature that apply these computational approaches to model the interaction of Condurango glycoside A with its putative biological targets. Future research employing these in silico methods could significantly accelerate the identification of its direct molecular partners and provide a deeper, atomistic understanding of its mechanism of action.

Specific Biochemical Assays for Enzyme Activity and Biomarker Analysis

Specific biochemical assays are fundamental for quantifying the biological effects of Condurango glycoside A on cellular processes like viability and senescence.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and metabolic activity. koreascience.krsemanticscholar.orgnih.govresearchgate.net In the context of Condurango glycoside A research, the MTT assay has been crucial for determining the cytotoxic effects of the compound on various cancer cell lines, including HeLa, A549, H522, and H460. koreascience.krsemanticscholar.orgnih.govresearchgate.net

By treating cells with varying concentrations of Condurango glycoside A over different time periods, researchers have been able to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50). nih.govnih.gov This value, which represents the concentration of the compound required to inhibit cell growth by 50%, is a critical parameter for quantifying its potency. For instance, studies on H460 non-small-cell lung cancer cells determined the IC50 dose of a Condurango glycoside-rich component to be 0.22 µg/µl at 24 hours. nih.gov Similarly, an IC50 dose of 32 µg/ml for 24 hours was established for condurangogenin A in H460 cells. phcog.comnih.gov These findings from MTT assays consistently demonstrate the dose-dependent cytotoxic effects of Condurango glycosides on cancer cells. semanticscholar.orgnih.gov

Table 1: Cell Viability of H460 Cells Treated with Condurangogenin A (MTT Assay)

| Treatment Duration | Concentration (µg/ml) | Cell Viability (%) |

| 24 hours | 32 | ~50% |

Note: This table is interactive and represents illustrative data based on findings reported in the literature. phcog.comnih.gov

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including DNA damage. nih.gov A key biomarker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. nih.govcellsignal.com

DCHFDA Assay for Reactive Oxygen Species

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCHFDA) assay is a widely used method for the detection of intracellular reactive oxygen species (ROS). In research concerning Condurango glycoside A (CGA), this assay has been pivotal in demonstrating the compound's ability to induce oxidative stress within cells. Studies have shown that treatment of cancer cells, such as HeLa cervical carcinoma cells, with CGA leads to a significant increase in ROS generation. researchgate.netnih.gov This finding is crucial as it suggests that the subsequent biological effects, including apoptosis, are mediated by this initial burst of oxidative stress. nih.govchemfaces.com The DCHFDA assay, often coupled with fluorescence microscopy and flow cytometry, provides both qualitative and quantitative data on ROS production, confirming that CGA's mechanism of action involves the initiation of an ROS-dependent signaling pathway. researchgate.netnih.gov

| Assay | Cell Line | Key Finding with Condurango Glycoside A (CGA) | Reference |

| DCHFDA Assay | HeLa | Confirmed that apoptosis was induced by increased ROS generation following CGA treatment. | researchgate.netnih.gov |

| DCHFDA Assay | HeLa | CGA initiates ROS generation, which promotes the up-regulation of p53 expression. | nih.govchemfaces.com |

Annexin V/PI Assay for Apoptosis

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method used to detect and differentiate between apoptotic and necrotic cells. Research has consistently employed this assay to confirm the apoptosis-inducing capabilities of Condurango glycoside A. researchgate.netnih.gov In studies involving HeLa cells, treatment with CGA led to an increase in the population of Annexin V-positive cells, indicating the externalization of phosphatidylserine, a hallmark of early apoptosis. researchgate.netjournal-jop.org The dual staining with PI allows for the exclusion of necrotic cells from the apoptotic count. The results from the Annexin V/PI assay have collectively affirmed that CGA induces apoptosis, which is linked to the increased generation of reactive oxygen species. nih.govchemfaces.com This method has been fundamental in validating the pro-apoptotic effects of Condurango glycoside A in cancer cell lines. nih.gov

| Assay | Cell Line | Key Finding with Condurango Glycoside A (CGA) | Reference |

| Annexin V/PI Assay | HeLa | Collectively confirmed that apoptosis was induced by increased ROS generation after CGA treatment. | researchgate.netnih.gov |

| Annexin V/PI Assay | H460 (NSCLC) | CGS (Condurango glycoside-rich components) induced apoptosis, evidenced by an increase in Annexin V-positive cells. | nih.gov |

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a sensitive technique for detecting DNA fragmentation, a characteristic feature of late-stage apoptosis. In the context of research on condurango glycosides, the TUNEL assay has been utilized to demonstrate the DNA-damaging effects of these compounds. nih.gov Studies on non-small cell lung cancer (NSCLC) cells treated with condurango glycoside-rich components have shown an increase in TUNEL-positive nuclei, indicating DNA strand breaks. nih.govresearchgate.net This method provides quantitative data on the extent of DNA fragmentation, further substantiating the pro-apoptotic activity of condurango glycosides. nih.govsemanticscholar.org The findings from the TUNEL assay, often corroborated by DNA laddering assays, solidify the evidence that these compounds induce apoptosis through a mechanism that involves significant damage to the cellular DNA. nih.govresearchgate.net

| Assay | Cell Line | Key Finding with Condurango Glycosides | Reference |

| TUNEL Assay | H460 (NSCLC) | A gradual increase in dUTP-nicks was observed in drug-treated cells compared to untreated cells. | nih.gov |

| TUNEL Assay | H460 (NSCLC) | Quantitative evaluation revealed a greater percentage of TUNEL-positive nuclei in Condurango 30C-treated cells. | nih.govsemanticscholar.org |

Densitometric Analysis with Image J Software for Protein Quantification

Densitometric analysis using ImageJ software is a widely accepted method for the quantification of protein bands obtained from Western blot experiments. navbo.info This technique has been applied in studies investigating the effects of condurango extracts to measure changes in the expression levels of various proteins involved in cellular signaling pathways. journal-jop.orgnih.gov For instance, following treatment with condurango extract, the protein levels of key markers in apoptosis and cell cycle regulation, such as p21, cyclin D1, Bcl-2, and Bax, were quantified using this method. journal-jop.orgnih.gov In research on a pure esteric-glycoside, condurangogenin A, ImageJ software was used for the densitometric analysis of Western blot bands to quantify proteins like Bax, Bcl2, cytochrome-c, and caspase-3, providing insights into the molecular pathways modulated by the compound. nih.gov This quantitative data is crucial for understanding the downstream effects of the initial stimuli, such as ROS generation, and for mapping the precise signaling cascades activated by these glycosides.

| Analysis Method | Application in Condurango Research | Proteins Quantified | Reference |

| Densitometric Analysis with ImageJ | Quantification of protein bands from Western blots of cells treated with condurango extract. | p21, cyclin D1, CDK1, Akt, pAkt, Bcl-2, Bax, Fas, NF-κB, TNF-α | journal-jop.orgnih.gov |

| Densitometric Analysis with ImageJ | Quantification of proteins from Western blots of H460 cells treated with Condurangogenin A. | Bax, Bcl2, cytochrome-c, caspase-3, PARP, cyclin D1, CDK2, p21, p53 | nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications Beyond Current Focus

While much of the research on Condurango glycoside A has centered on its anti-cancer properties, emerging evidence suggests its potential in other therapeutic areas. ontosight.airain-tree.com Preliminary studies and the known pharmacological activities of related compounds indicate that future research could fruitfully explore its applications in treating inflammatory diseases, and viral infections. ontosight.aiherbs2000.com

The anti-inflammatory potential of Condurango glycoside A is a promising area of investigation. ontosight.ai The extract of Marsdenia condurango, from which the glycoside is derived, has demonstrated anti-inflammatory actions in animal studies. rain-tree.comnih.gov This suggests that Condurango glycoside A itself may inhibit the production of pro-inflammatory cytokines, offering a potential therapeutic strategy for a range of inflammatory conditions. ontosight.ai Further research is warranted to elucidate the specific mechanisms of its anti-inflammatory effects.

In addition to its anti-inflammatory potential, the antiviral properties of Condurango glycoside A merit investigation. herbs2000.com Aqueous extracts of Marsdenia condurango have been tested against various viral strains, and while some studies have shown inactivity, the complex nature of plant extracts means that individual components like Condurango glycoside A may possess activities not apparent in the whole extract. rain-tree.com Given that other glycosides have demonstrated antiviral effects, dedicated studies on the antiviral profile of this specific compound are justified. herbs2000.com The antioxidant activity of Condurango glycoside A, which involves scavenging free radicals and protecting against oxidative stress, further broadens its potential therapeutic applications. ontosight.ai

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of the biological mechanisms of Condurango glycoside A, the integration of "omics" technologies is essential. nih.govresearchgate.net These high-throughput methods, including genomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by the compound. nih.govfrontlinegenomics.com

Genomics and Proteomics: Genomics studies the complete set of an organism's genes, while proteomics investigates the entire complement of proteins. longdom.org Applying these technologies can reveal how Condurango glycoside A influences gene expression and protein profiles in target cells. longdom.orgresearchgate.net For instance, genomic and proteomic analyses could identify specific genes and proteins whose expression is altered upon treatment with the glycoside, shedding light on the signaling pathways involved in its observed anti-cancer and anti-inflammatory effects. frontiersin.orgkarger.com

Metabolomics: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. mdpi.com Widely targeted metabolomics, a sensitive and comprehensive method, can be employed to identify and quantify the metabolic changes that occur in response to Condurango glycoside A. mdpi.com This could reveal novel metabolic pathways affected by the compound and provide biomarkers for its activity. metabolomicsworkbench.org

The application of these omics technologies will not only enhance our understanding of Condurango glycoside A's mechanism of action but also aid in the identification of potential biomarkers for its efficacy and the discovery of new therapeutic targets. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications

The therapeutic potential of Condurango glycoside A could be significantly enhanced through the development of advanced delivery systems. ijsdr.org These systems aim to improve the compound's solubility, stability, and bioavailability, and to enable targeted delivery to specific cells or tissues.

One promising approach is the use of nanoparticles. ijrh.org Encapsulating Condurango glycoside A within nanoparticles, such as those made from biodegradable polymers, could protect it from degradation in the body, allow for controlled release, and facilitate its uptake by target cells. ijsdr.orgbenthamdirect.com Studies have shown that nano-encapsulated forms of other plant-derived compounds can act more rapidly and effectively at lower doses compared to their unencapsulated counterparts. ijrh.org The development of gold or silver nanoparticles synthesized using Marsdenia condurango extracts also presents an innovative avenue for creating novel therapeutic agents. ijsdr.org

Future research should focus on designing and characterizing various nanoparticle formulations of Condurango glycoside A, evaluating their stability, release kinetics, and efficacy in preclinical models. Such advanced delivery systems hold the key to translating the promising in vitro findings into effective in vivo applications.

Ethical Considerations in Preclinical Animal Research and 3Rs Principles

Preclinical research involving animal models is a critical step in evaluating the therapeutic potential of compounds like Condurango glycoside A. However, such research must be conducted with the highest ethical standards, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement. mpi.govt.nzwikipedia.orgusda.gov